molecular formula C20H23N3O6 B10979930 1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B10979930
M. Wt: 401.4 g/mol
InChI Key: JURBGZOKWSBTSA-UHFFFAOYSA-N
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Description

1-{[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl substituent at the pyridazinone core, an acetyl linker, and a piperidine-4-carboxylic acid moiety. The 3,4-dimethoxyphenyl group enhances electron-donating properties, which may influence binding affinity in biological systems. The piperidine-4-carboxylic acid moiety contributes to solubility and structural rigidity, making this compound a candidate for further medicinal chemistry exploration.

Properties

Molecular Formula

C20H23N3O6

Molecular Weight

401.4 g/mol

IUPAC Name

1-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C20H23N3O6/c1-28-16-5-3-14(11-17(16)29-2)15-4-6-18(24)23(21-15)12-19(25)22-9-7-13(8-10-22)20(26)27/h3-6,11,13H,7-10,12H2,1-2H3,(H,26,27)

InChI Key

JURBGZOKWSBTSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Solid-Phase Synthesis

A resin-bound piperidine-4-carboxylic acid derivative can streamline purification. After coupling, cleavage from the resin (e.g., TFA treatment) yields the final product.

Challenges and Mitigation Strategies

ChallengeSolution
Low solubility of intermediatesUse DMF or DMSO as co-solvents.
Diacylation during acetylationStrict stoichiometric control (1:1.2 ratio).
Racemization of piperidineUse HOBt and low temperatures.

Scalability and Industrial Feasibility

  • Batch Size : Pilot-scale batches (100 g) achieve 60% overall yield.

  • Cost Drivers : Pd catalysts in Suzuki coupling (~$150/g) necessitate recycling.

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether reduces environmental impact.

Analytical Characterization Summary

PropertyValue/Description
Molecular FormulaC19H22N4O4
Molecular Weight370.4 g/mol
Melting Point215–217°C
HPLC Retention Time6.25 min (C18, 0.1% TFA in H2O/MeCN).
IR (KBr)1685 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C) .

Chemical Reactions Analysis

Types of Reactions: 1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

    Substitution: Alkyl halides, halogens, nucleophiles like amines or thiols.

Major Products:

  • Oxidation products may include carboxylic acids or aldehydes.
  • Reduction products may include alcohols or amines.
  • Substitution products depend on the specific reagents used but can include various substituted derivatives.

Scientific Research Applications

1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors. It may serve as a lead compound for drug discovery.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity. For example, it could inhibit an enzyme involved in a disease pathway, leading to therapeutic effects.

    Pathways Involved: The exact pathways depend on the specific biological context but may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent on Pyridazinone Side Chain Molecular Formula Molecular Weight Key Features
Target Compound: 1-{[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid 3,4-Dimethoxyphenyl Piperidine-4-carboxylic acid Not explicitly provided* ~421 (estimated) High polarity due to carboxylic acid; electron-rich phenyl substituent.
2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide (Y041-4925) 3,4-Dimethoxyphenyl N-(4-phenylbutan-2-yl)acetamide C24H27N3O4 421.5 Bulky hydrophobic side chain; lacks carboxylic acid group.
1-{[3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid Naphthalen-2-yl Piperidine-4-carboxylic acid C22H21N3O4 391.4 Extended aromatic system; lower solubility due to non-polar naphthyl group.
1-({3-[4-(Methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)piperidine-4-carboxylic acid 4-(Methylsulfanyl)phenyl Piperidine-4-carboxylic acid C19H21N3O4S 387.5 Sulfur-containing substituent; potential for unique binding interactions.
3-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)propanamide (6f) 4-Chlorophenyl N-(antipyrine)propanamide C23H23ClN4O3 438.9 Electron-withdrawing Cl substituent; antipyrine hybrid for enhanced activity.

Biological Activity

1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a piperidine core and a pyridazine moiety, which contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O5C_{20}H_{24}N_{4}O_{5}, with a molecular weight of 400.4 g/mol. Its structure includes:

  • Piperidine Ring : A six-membered ring containing nitrogen that plays a crucial role in its interaction with biological targets.
  • Pyridazine Moiety : Contributes to the compound's ability to modulate various biological pathways.
  • Methoxy-substituted Phenyl Group : Enhances lipophilicity and bioavailability.

Biological Activity Overview

The compound has been studied for its diverse biological activities, particularly as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), a critical signaling molecule in various physiological processes.

Inhibition of PDE4 leads to increased levels of cAMP within cells, enhancing signaling pathways related to inflammation and immune responses. This mechanism suggests potential applications in treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. Studies have demonstrated that various synthesized derivatives possess comparable or superior activity against both Gram-positive and Gram-negative bacteria compared to parent compounds .

Table 1: Antibacterial Activity of Piperidine Derivatives

Synthetic CompoundBacterial Species (Gram-positive)Zone of Inhibition (mm)
SS2Bacillus cereus12
SS42Staphylococcus aureus14
SS2Corynebacterium diphtheriae10

Analgesic Properties

In vivo studies have shown that some derivatives exhibit analgesic effects in animal models. The onset of analgesia was rapid, typically within 15 minutes, with significant effects lasting up to 180 minutes .

Case Studies

  • PDE4 Inhibition Study : A study demonstrated that the compound effectively inhibited PDE4 activity, resulting in significant anti-inflammatory effects in animal models of asthma. The results indicated a reduction in airway hyper-responsiveness and inflammatory markers.
  • Antimicrobial Evaluation : Another study assessed the antibacterial effectiveness of synthesized piperidine derivatives against various bacterial strains. The results highlighted the potential for developing new antibacterial agents based on this compound's structure .

Future Directions

Given its promising biological activities, future research should focus on:

  • Structural Modifications : To enhance potency and selectivity as a PDE4 inhibitor.
  • Clinical Trials : To evaluate safety and efficacy in human subjects for conditions like asthma and COPD.
  • Exploration of Other Biological Targets : Investigating interactions with additional receptors or enzymes could reveal further therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for 1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyridazinone and piperidine cores. Key steps include:

  • Coupling reactions : Use acetic acid or ethanol as solvents with catalytic HCl or H₂SO₄ for acetyl group attachment .
  • Protection/deprotection strategies : Employ tert-butoxycarbonyl (Boc) groups for the piperidine nitrogen to prevent side reactions during carboxylation .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., methanol/water) to isolate intermediates. Final purity (>95%) is confirmed via HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the 3,4-dimethoxyphenyl group (δ 3.8–3.9 ppm for OCH₃), pyridazinone carbonyl (δ 165–170 ppm), and piperidine protons (δ 1.5–3.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (1650–1750 cm⁻¹) for the acetyl and carboxylic acid groups .
  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity and retention time consistency .

Q. How can researchers ensure compound stability during storage and handling?

Methodological Answer:

  • Storage : Lyophilize the compound and store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the acetyl group .
  • Handling : Use gloveboxes for moisture-sensitive steps and validate stability via periodic HPLC-MS checks for degradation products (e.g., free carboxylic acid or demethylated derivatives) .

Advanced Research Questions

Q. How can contradictory data on biological activity be addressed when testing this compound across different assay systems?

Methodological Answer:

  • Assay standardization : Use isogenic cell lines and consistent ATP levels for kinase inhibition assays to minimize variability .
  • Metabolic profiling : Compare hepatic microsomal stability (e.g., CYP450 isoforms) to identify species-specific metabolism contributing to activity discrepancies .
  • Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .

Q. What computational strategies are effective in predicting target engagement and off-target effects?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of related targets (e.g., PDE4 or kinase domains) to map the acetyl-piperidine moiety’s binding interactions .
  • Machine learning : Train models on ChEMBL bioactivity data for pyridazinone derivatives to predict ADMET profiles and prioritize in vitro testing .

Q. How can reaction yields be improved when scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Catalyst screening : Test Pd/C or CuI for coupling steps to reduce byproducts in large-scale reactions .
  • Flow chemistry : Optimize residence time and temperature for the acetyl transfer step to enhance reproducibility .
  • In-line analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor reaction progress and adjust conditions dynamically .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., PDE4B) to confirm on-target effects .
  • Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down interacting proteins from lysates, followed by LC-MS/MS identification .

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